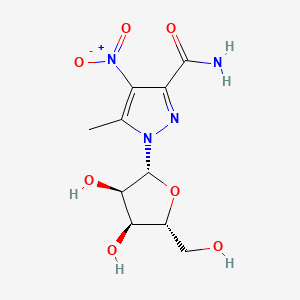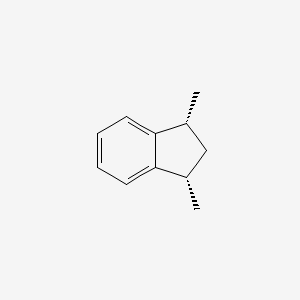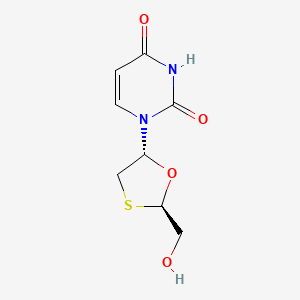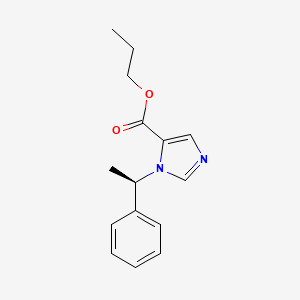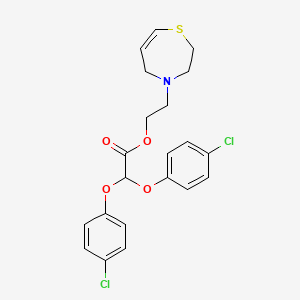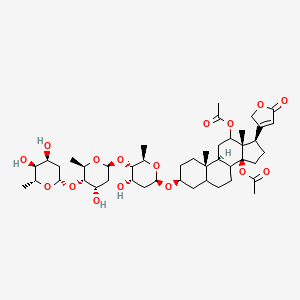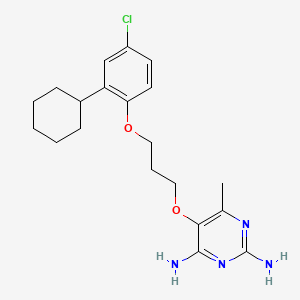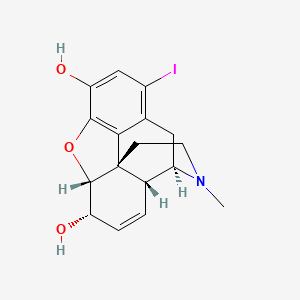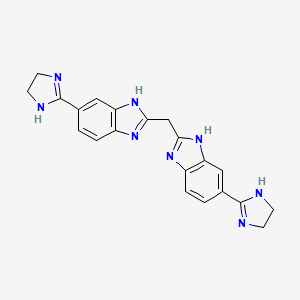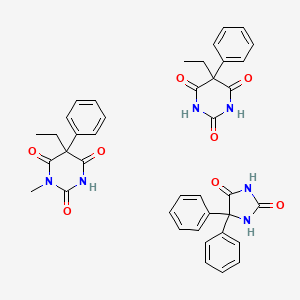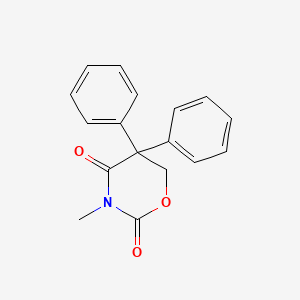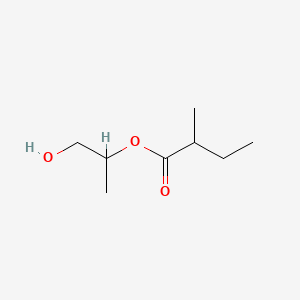
Propylene glycol 2-(2-methylbutyrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene glycol 2-(2-methylbutyrate) is an organic compound that belongs to the class of esters. It is formed by the esterification of propylene glycol with 2-methylbutyric acid. This compound is known for its applications in various industries, including food, cosmetics, and pharmaceuticals, due to its unique properties such as being a solvent and a flavoring agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol 2-(2-methylbutyrate) typically involves the esterification reaction between propylene glycol and 2-methylbutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Propylene glycol+2-methylbutyric acid→Propylene glycol 2-(2-methylbutyrate)+Water
Industrial Production Methods
In industrial settings, the production of propylene glycol 2-(2-methylbutyrate) is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Propylene glycol 2-(2-methylbutyrate) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield propylene glycol and 2-methylbutyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Propylene glycol and 2-methylbutyric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
科学的研究の応用
Propylene glycol 2-(2-methylbutyrate) has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of cosmetics, food additives, and flavoring agents.
作用機序
The mechanism of action of propylene glycol 2-(2-methylbutyrate) involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility and stability of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity. The ester bond in the compound can be hydrolyzed by enzymes, releasing propylene glycol and 2-methylbutyric acid, which can further participate in metabolic pathways.
類似化合物との比較
Similar Compounds
- Propylene glycol diacetate
- Propylene glycol dipropionate
- Ethylene glycol 2-(2-methylbutyrate)
Uniqueness
Propylene glycol 2-(2-methylbutyrate) is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better solubility, stability, and compatibility with various formulations. Its specific ester bond also allows for targeted hydrolysis and release of active components in biological systems.
特性
CAS番号 |
923593-57-1 |
|---|---|
分子式 |
C8H16O3 |
分子量 |
160.21 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6(2)8(10)11-7(3)5-9/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
QIRATDLGJOBIQQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(=O)OC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
